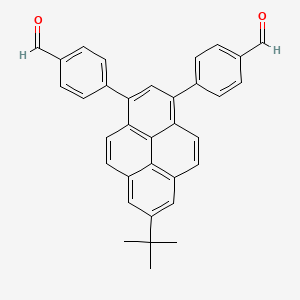
4,4'-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde is an organic compound with the molecular formula C34H26O2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a tert-butyl group at the 7-position of the pyrene core. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from pyrene. The tert-butyl group is introduced via Friedel-Crafts alkylation, followed by formylation to introduce the aldehyde groups.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions using catalysts such as aluminum chloride for the Friedel-Crafts reaction and Vilsmeier-Haack reagent for formylation.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde undergoes various chemical reactions:
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrene core, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include oxidizing agents like iodine oxyacids, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products depend on the type of reaction, such as diones from oxidation or alcohols from reduction.
Applications De Recherche Scientifique
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde involves its interaction with molecular targets through its aromatic and aldehyde functional groups:
Molecular Targets: The compound can interact with various biomolecules, including proteins and nucleic acids, through π-π stacking and hydrogen bonding.
Pathways Involved: Its fluorescent properties are utilized in pathways involving energy transfer and electron transport, making it valuable in optoelectronic applications.
Comparaison Avec Des Composés Similaires
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde can be compared with other pyrene derivatives:
Similar Compounds: Examples include 4,4’-(1,3-butadiene-1,4-diyl)dibenzaldehyde and 4,4’-(ethyne-1,2-diyl)dibenzaldehyde
Uniqueness: The presence of the tert-butyl group at the 7-position of the pyrene core imparts unique steric and electronic properties, enhancing its stability and reactivity compared to other pyrene derivatives
Propriétés
Formule moléculaire |
C34H26O2 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
4-[7-tert-butyl-3-(4-formylphenyl)pyren-1-yl]benzaldehyde |
InChI |
InChI=1S/C34H26O2/c1-34(2,3)27-16-25-12-14-28-30(23-8-4-21(19-35)5-9-23)18-31(24-10-6-22(20-36)7-11-24)29-15-13-26(17-27)32(25)33(28)29/h4-20H,1-3H3 |
Clé InChI |
AMWRWXDNJKUMBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















